molecular formula C24H40O2 B027598 18-phenyloctadecanoic acid CAS No. 19740-00-2

18-phenyloctadecanoic acid

Cat. No.: B027598
CAS No.: 19740-00-2
M. Wt: 360.6 g/mol
InChI Key: FVNFTAQJARARPD-UHFFFAOYSA-N
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Description

18-phenyloctadecanoic acid is a long-chain fatty acid featuring a phenyl group substituent, making it a compound of significant interest in organic and materials chemistry research. Its structure combines a hydrophobic alkyl chain with a polar carboxylic acid head and an aromatic moiety, enabling its study as a building block for advanced organic synthesis and the creation of novel surfactants or lipids with tailored properties . In materials science, this fatty acid and its derivatives are investigated for their self-assembly and surface modification capabilities. Researchers utilize such phenyl-substituted fatty acids to form organized molecular layers or to alter surface properties, contributing to the development of specialized coatings and materials . The compound serves as a key synthetic intermediate for producing esters and other derivatives, which are valuable for studying structure-activity relationships and exploring new chemical entities . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Properties

IUPAC Name

18-phenyloctadecanoic acid
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InChI

InChI=1S/C24H40O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26)
Source PubChem
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InChI Key

FVNFTAQJARARPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H40O2
Source PubChem
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DSSTOX Substance ID

DTXSID1066522
Record name Benzeneoctadecanoic acid
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Molecular Weight

360.6 g/mol
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CAS No.

19740-00-2, 26854-48-8
Record name Benzeneoctadecanoic acid
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Record name Benzeneoctadecanoic acid
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Record name Octadecanoic acid, phenyl-
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Record name Benzeneoctadecanoic acid
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Record name Octadecanoic acid, phenyl-
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Record name Benzeneoctadecanoic acid
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Record name Phenyloctadecanoic acid
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Synthetic Methodologies and Chemical Transformations of 18 Phenyloctadecanoic Acid

Established Synthetic Pathways to 18-Phenyloctadecanoic Acid and its Analogues

The introduction of a phenyl group onto a long-chain fatty acid can be achieved through several synthetic strategies. These methods primarily involve either the direct functionalization of an unsaturated fatty acid precursor or the construction of the entire molecule through a series of carefully planned steps.

Friedel-Crafts Alkylation Reactions Utilizing Oleic Acid Precursors

A common and direct method for synthesizing phenyl-substituted fatty acids is the Friedel-Crafts alkylation of unsaturated fatty acids like oleic acid. wikipedia.orgiitk.ac.inmt.combyjus.com This reaction involves the electrophilic aromatic substitution of benzene (B151609) with the fatty acid chain at the site of the double bond. wikipedia.orgiitk.ac.inmt.combyjus.com

The efficiency of the Friedel-Crafts alkylation is highly dependent on the reaction conditions. Key parameters that require careful optimization include the molar ratios of the reactants and catalyst, the reaction temperature, and the duration of the reaction.

For the synthesis of phenyloctadecanoic acid from oleic acid and benzene, a study demonstrated that a molar ratio of 1:1 for oleic acid to aluminum chloride, with benzene serving as both the reactant and solvent, can lead to high yields. The reaction mixture is typically refluxed at 65°C for approximately 6 hours. rsc.org Under these conditions, a yield of 98.3% for phenyloctadecanoic acid has been reported. rsc.org

Table 1: Optimized Conditions for Friedel-Crafts Alkylation of Oleic Acid

ParameterValueReference
Oleic Acid (mmol)10 rsc.org
Aluminum Chloride (mmol)10 rsc.org
Benzene (mL)15 rsc.org
Temperature (°C)65 rsc.org
Reaction Time (h)6 rsc.org
Yield (%)98.3 rsc.org

This table presents optimized reaction conditions for the synthesis of phenyloctadecanoic acid via Friedel-Crafts alkylation of oleic acid.

Lewis acids are essential catalysts in Friedel-Crafts reactions, activating the alkylating agent to generate an electrophile that can be attacked by the aromatic ring. wikipedia.orgiitk.ac.inbyjus.com Aluminum chloride (AlCl₃) is a commonly employed and effective catalyst for the arylalkylation of unsaturated fatty acids. wikipedia.orgiitk.ac.inbyjus.comrsc.org

In the reaction between oleic acid and benzene, aluminum chloride facilitates the formation of a carbocation at the double bond of the oleic acid chain. This carbocation then undergoes electrophilic attack by the benzene ring, leading to the formation of the phenyl-substituted fatty acid. iitk.ac.inmt.combyjus.com The catalyst is typically used in stoichiometric amounts relative to the fatty acid. rsc.org

Alternative catalysts, such as zeolites, have also been investigated for the alkylation of benzene with long-chain alkenes. etsu.edu These solid acid catalysts can offer advantages in terms of reusability and reduced environmental impact. etsu.edu For instance, a modified Zeolite Y has been used for the alkylation of benzene with C10-C18 α-olefins, achieving high conversion rates. etsu.edu

Multistep Total Synthesis Approaches for ω-Phenyl Fatty Acids

While Friedel-Crafts alkylation provides a direct route, multistep total synthesis offers greater control over the final structure and can be used to prepare a wider variety of ω-phenyl fatty acids and their analogues. nih.govnih.gov These methods often involve the construction of the carbon skeleton through sequential coupling reactions.

A powerful strategy in the total synthesis of ω-phenyl fatty acids involves the use of lithium acetylide coupling reactions. nih.govnih.govnih.gov This approach allows for the extension of a carbon chain by reacting a lithium acetylide with an alkyl halide.

For example, the synthesis of 16-phenyl-6-hexadecynoic acid, a close analogue of this compound, has been achieved using this methodology. nih.govnih.gov The synthesis starts with a protected heptynol, which is deprotonated with n-butyllithium to form the corresponding lithium acetylide. This acetylide is then coupled with 1-bromo-9-phenylnonane to form the extended carbon chain. nih.gov This multi-step synthesis, while more complex, allows for the precise placement of the phenyl group and other functional groups. nih.govnih.gov

Another key aspect of multistep synthesis involves the transformation of terminal alkynols into the desired carboxylic acids. nih.govnih.gov Following the coupling reaction to form the ω-phenyl alkynol, the terminal alkyne can be protected and the alcohol group can be deprotected and then oxidized to the carboxylic acid.

In the synthesis of 16-phenyl-6-hexadecynoic acid, the protected alkynol is first deprotected using p-toluenesulfonic acid (PTSA) in methanol (B129727). nih.gov The resulting alkynol is then oxidized to the carboxylic acid using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF). nih.gov This sequence of reactions provides a reliable method for converting the alcohol functionality into the final carboxylic acid group.

Directed Derivatization Strategies for Functionalized this compound Compounds

The long aliphatic chain and terminal phenyl group of this compound provide a unique molecular scaffold for the synthesis of novel functionalized compounds. Directed derivatization strategies leverage these features to create molecules with tailored properties, particularly for applications in surface science. These strategies involve targeted chemical modifications of the carboxylic acid head or the phenyl ring, leading to the development of specialized molecules such as hydroxamic acids and zwitterionic surfactants.

Synthesis of Hydroxamic Acid Derivatives of this compound

The conversion of this compound into its hydroxamic acid derivatives introduces a potent metal-chelating functional group, the hydroxamate moiety (-CONHOH). unica.it This transformation significantly alters the chemical properties of the parent molecule, enhancing its potential as a surface-active agent or a specialized chemical intermediate. The synthesis is a multi-step process, often beginning with modifications to enhance reactivity and solubility, followed by the final conversion to the hydroxamic acid.

A key strategy for preparing hydroxamic acid derivatives from precursors like p-hydroxy phenyloctadecanoic acid involves initial propenoxylation followed by esterification. csic.es Propenoxylation, the reaction with propylene (B89431) oxide, introduces poly(propylene oxide) chains onto the molecule. This step is typically catalyzed by a base, such as triethylamine, at elevated temperatures (140-160°C). csic.es The length of these chains can be controlled by the molar ratio of reactants. csic.es

Following propenoxylation, the resulting intermediate is converted into a methyl ester. This esterification process is often carried out in two stages. First, the propenoxylated compound reacts with sodium chloroacetate (B1199739) in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst like tertiary butyl amine. csic.es The reaction mixture is typically stirred for an extended period (e.g., 27 hours at 50°C) in a solvent like dioxane. csic.es The second stage involves dissolving the crude product in methanol and refluxing it with a strong acid catalyst, such as sulfuric acid, for approximately 18 hours to yield the final methyl ester. csic.es

Table 1: Reaction Parameters for Methyl Esterification of Propenoxylated p-Hydroxy Phenyloctadecanoic Acid csic.es

ParameterValue/Condition
Step 1: Carboxymethylation
ReactantsPropenoxylated Compound, Sodium Hydroxide, Sodium Chloroacetate
CatalystTertiary Butyl Amine
SolventDioxane
Temperature50°C
Reaction Time27 hours
Step 2: Esterification
ReactantCrude product from Step 1
ReagentMethanol, Sulfuric Acid (conc.)
ConditionReflux
Reaction Time18 hours

The final and crucial step in forming the hydroxamic acid is the reaction of the methyl ester intermediate with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). csic.es Hydroxylamine is a well-established reagent for converting esters into hydroxamic acids. unica.itnih.gov The reaction is typically performed in a methanolic solution. A solution of sodium methoxide (B1231860) is first prepared, to which the methyl ester is added. Subsequently, a methanolic solution of hydroxylamine hydrochloride is introduced slowly at a low temperature (around 0°C). csic.es

The reaction mixture is then stirred at room temperature for an extended period, often 18 hours, to ensure complete conversion. csic.es The consumption of the acidic hydroxylamine hydrochloride during the reaction causes a change in the solution's pH. vaia.com Following the reaction, the pH is adjusted to approximately 5 with hydrochloric acid, and any insoluble solids are removed by filtration. csic.es Evaporation of the solvent from the filtrate yields the crude hydroxamic acid derivative. csic.es The structures of the final products are typically confirmed using spectroscopic methods like nuclear magnetic resonance (NMR). csic.es

Table 2: General Conditions for Hydroxamic Acid Synthesis from Methyl Ester csic.es

ParameterValue/Condition
Reagents Methyl Ester Intermediate, Sodium Methoxide, Hydroxylamine Hydrochloride
Solvent Methanol
Initial Temperature ~0°C (during addition of hydroxylamine hydrochloride)
Reaction Temperature Room Temperature
Reaction Time 18 hours
Work-up Neutralization with HCl (pH ≈ 5), Filtration, Solvent Evaporation

Preparation of Zwitterionic Surfactants from this compound Derivatives

Zwitterionic surfactants, which contain both positive and negative charges in their hydrophilic headgroup, can be synthesized from derivatives of this compound. These surfactants are of interest for their excellent properties, such as high tolerance to hard water ions. acs.org The synthetic pathways involve a series of chemical reactions designed to build the complex headgroup onto the hydrophobic phenyl-alkanoic acid tail.

A representative synthesis of a zwitterionic surfactant involves a three-step sequence: alkylation, amidation, and quaternization. acs.org

Alkylation: The synthesis can start from a precursor like methyl oleate (B1233923), which is first subjected to a Friedel-Crafts alkylation reaction with an aromatic compound such as anisole, using a Lewis acid catalyst like ferric chloride (FeCl₃). This step introduces the phenyl (or a substituted phenyl) group onto the 18-carbon chain, forming a methyl phenyloctadecanoate derivative. The reaction can achieve high conversion rates, for instance, 96.1%, when conducted at 65°C for 6 hours. acs.org

Amidation: The resulting ester is then amidated. This is achieved by reacting the methyl phenyloctadecanoate derivative with a diamine, for example, N,N-dimethyl-1,3-propanediamine. The reaction is typically carried out under reflux at a high temperature (e.g., 155°C for 5 hours) to drive the reaction to completion, achieving conversion rates of around 95.8%. acs.org This step replaces the methyl ester group with an amide linked to a tertiary amine.

Quaternization: The final step is quaternization, which introduces the anionic group to create the zwitterionic structure. The tertiary amine from the amidation step is reacted with a suitable agent. For instance, reacting the intermediate with sodium 1,3-propane sultone introduces a sulfonate group, resulting in a sulfobetaine-type zwitterionic surfactant. acs.orgnih.gov This reaction can also proceed with high efficiency, with reported conversion rates of 95.6%. acs.org

The successful formation of the final zwitterionic surfactant product (e.g., SPBOPA) can be confirmed through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy. acs.org

The synthesis of surfactants is increasingly shifting towards the use of renewable, bio-based precursors to enhance sustainability. dtu.dkmdpi.com Fatty acids and their esters, such as oleic acid and methyl oleate derived from vegetable oils, are key examples of such precursors for the hydrophobic tail. acs.orgdiva-portal.org These C18 molecules serve as an ideal bio-based platform for producing long-chain surfactants, including those with a terminal phenyl group. acs.org

The use of methyl oleate in the alkylation step to create the phenyloctadecanoate backbone is a prime example of integrating a renewable feedstock into the synthesis of complex surfactants. acs.org This approach aligns with the broader trend in the chemical industry to replace petroleum-derived components with materials sourced from agricultural and biomass waste. mdpi.comnih.gov The resulting surfactants combine the performance benefits of the phenyl-alkanoic structure with the environmental advantages of being derived from renewable resources. acs.org

Formation of Fatty Acid Methyl Esters (FAMEs) for Analytical Applications

The analysis of this compound, like other fatty acids, is often facilitated by its conversion into a more volatile and less polar derivative. This process, known as derivatization, is a critical step for many analytical techniques, particularly gas chromatography (GC). nih.govrestek.com The most common derivatives for fatty acid analysis are fatty acid methyl esters (FAMEs). nih.govrestek.com The conversion of this compound to its methyl ester, 18-phenyloctadecanoate, enhances its volatility and thermal stability, making it amenable to GC analysis. restek.com This derivatization neutralizes the polar carboxyl group, which can otherwise lead to adsorption issues and poor peak shape during chromatography. sigmaaldrich.com

The formation of FAMEs from fatty acids is typically achieved through esterification or transesterification. nih.govrestek.com Esterification is the reaction of a carboxylic acid with an alcohol in the presence of a catalyst to form an ester and water. sigmaaldrich.com Transesterification, on the other hand, involves the transformation of one ester to another and is commonly used when the fatty acid is part of a glyceride. restek.comgcms.cz For free fatty acids like this compound, acid-catalyzed esterification is a widely employed method. thermofisher.comscholarsresearchlibrary.com

Several reagents can be used to catalyze the esterification of fatty acids to FAMEs. These include boron trifluoride (BF₃) in methanol, hydrochloric acid (HCl) in methanol, and sulfuric acid (H₂SO₄) in methanol. nih.govnih.gov Boron trifluoride-methanol (BF₃-methanol) is a particularly effective and rapid reagent for this purpose. thermofisher.com The reaction involves heating the fatty acid with the BF₃-methanol solution, which protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity towards the alcohol. sigmaaldrich.com

A typical laboratory procedure for the preparation of 18-phenyloctadecanoate for GC analysis would involve dissolving a small amount of this compound in a suitable solvent, followed by the addition of a methylating agent. The reaction mixture is then heated for a specific duration to ensure complete conversion. After the reaction, the FAME is extracted into a nonpolar solvent, such as hexane, and the resulting solution is concentrated and injected into the gas chromatograph. sigmaaldrich.comscholarsresearchlibrary.com

The analytical separation and quantification of the resulting FAME, 18-phenyloctadecanoate, is commonly performed using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). nih.govnih.gov GC-MS provides not only quantitative data but also structural information, confirming the identity of the compound. nih.gov The choice of GC column is critical for achieving good separation of FAMEs, with polar capillary columns being the standard for these analyses. restek.comgcms.cz

Table 1: Common Reagents and Conditions for FAME Synthesis

Reagent Catalyst Type Typical Conditions Reference
Boron Trifluoride-Methanol (12-14% w/w) Acid 60°C for 5-10 minutes sigmaaldrich.comthermofisher.com
Methanolic HCl (1.2% - 5%) Acid 45°C - 100°C for 15 minutes to 14 hours scholarsresearchlibrary.comnih.gov
Methanolic H₂SO₄ Acid 55°C for 1.5 hours nih.gov
Methanolic Potassium Hydroxide (0.5 N) Base Saponification followed by reflux researchgate.net
Sodium Methoxide Base Room temperature, rapid reaction nih.gov

Advanced Analytical Characterization and Structural Elucidation of 18 Phenyloctadecanoic Acid

Spectroscopic Techniques for Structural Confirmation and Molecular Fingerprinting

Spectroscopic methods are fundamental in elucidating the precise atomic arrangement of 18-phenyloctadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR spectroscopy of this compound reveals characteristic signals that correspond to the different types of protons present in the molecule. magritek.com The protons of the phenyl group typically appear in the downfield region of the spectrum, around 7.128-7.263 ppm, due to the deshielding effect of the aromatic ring. rsc.org The long aliphatic chain produces a large, complex signal in the upstate region, typically around 1.2-1.6 ppm. rsc.org Specific protons, such as those on the carbon adjacent to the carboxylic acid group (α-CH₂) and the carbon adjacent to the phenyl group, will have distinct chemical shifts. magritek.com For instance, the α-CH₂ protons are observed at approximately 2.2-2.4 ppm. rsc.org

¹³C NMR spectroscopy provides complementary information by showing the chemical shifts of the individual carbon atoms. The carbon of the carboxylic acid group (C=O) typically resonates at a high chemical shift, often in the range of 170-185 ppm. libretexts.org The carbons of the phenyl ring appear in the aromatic region (around 125-150 ppm), while the carbons of the long alkyl chain produce a series of signals in the upfield region (approximately 10-40 ppm). libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (ppm) Multiplicity
Phenyl (Ar-H)7.1 - 7.3Multiplet
α-CH₂ (to COOH)2.2 - 2.4Triplet
(CH₂)n in chain1.2 - 1.6Multiplet
CH₂ (adjacent to phenyl)2.4 - 2.6Triplet
Terminal CH₃0.8 - 0.9Triplet

Data is illustrative and based on typical values for similar structures. magritek.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., EI-MS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. For a derivative of this compound, such as its butyl ester, a molecular ion peak can be observed, for example at an m/z of 416. rsc.org The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic fragments arising from the cleavage of the fatty acid chain and the phenyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile compounds like fatty acids. researchgate.net It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net In a study analyzing seafood decomposition, this compound was identified with a molecular mass of 360.30306. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. researchgate.netnih.gov Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]⁺361.31011198.6
[M+Na]⁺383.29205199.0
[M-H]⁻359.29555197.7
[M+NH₄]⁺378.33665210.2
[M+K]⁺399.26599193.3

Source: PubChemLite. uni.lu

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are indispensable for separating this compound from complex biological matrices and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of fatty acids, which are typically converted to more volatile derivatives before analysis. nih.govresearchgate.net The combination of GC's high-resolution separation and MS's specific detection makes it a powerful tool for analyzing complex samples. unipi.itnotulaebotanicae.ro

For GC-MS analysis, fatty acids are commonly derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility. whoi.eduprotocols.io This derivatization is often achieved through acid- or base-catalyzed reactions. whoi.edu The analysis of FAMEs is a well-established procedure for which standardized methods exist, such as EN-14103 for biodiesel analysis, which can be adapted for other sample types. scioninstruments.com The GC conditions, including the type of column (e.g., polar columns like those with a wax stationary phase are often used for FAME separation), temperature program, and carrier gas flow rate, must be optimized to achieve good separation of the various FAMEs present in a sample. nih.govwhoi.edu Single ion monitoring (SIM) mode in the mass spectrometer can be used to enhance the sensitivity and selectivity of the analysis. nih.govnih.gov

While standard GC-MS is excellent for separating and identifying many fatty acids, the identification of positional and geometric (cis/trans) isomers of unsaturated fatty acids can be challenging. The mass spectra of isomers are often very similar. However, the retention times of different isomers on a GC column will vary, which aids in their identification. whoi.edu For example, cis and trans isomers of octadecenoic acid methyl esters can be separated and identified based on their different retention times. whoi.edu Specialized derivatization techniques and the use of specific GC columns with high selectivity for isomers are often required for unambiguous identification of double bond locations in more complex unsaturated fatty acids. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. wikipedia.org Its application in the analysis of this compound is crucial for assessing the purity of synthesized batches and determining the yield of various reactions. The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The differential interactions of the analyte with the stationary phase lead to separation. wikipedia.org

For long-chain fatty acids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. gerli.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. wikipedia.org The retention of this compound is primarily governed by hydrophobic interactions between its long alkyl chain and the stationary phase. wikipedia.org

A typical HPLC system for analyzing this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a C18 analytical column, and a detector. sigmaaldrich.com Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging, though detection at lower wavelengths (e.g., 215 nm) is possible. sigmaaldrich.com To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed. unco.edu Alternatively, an Evaporative Light-Scattering Detector (ELSD) can be used, which is suitable for non-volatile analytes regardless of their optical properties. researchgate.net

The purity of an this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The yield of a synthesis can be calculated by comparing the peak area of the produced this compound against a calibration curve generated from standards of known concentrations. researchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Value
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase Acetonitrile/Water/Acetic Acid gradient researchgate.net
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 35 °C sigmaaldrich.com
Detector UV at 215 nm or ELSD sigmaaldrich.comresearchgate.net

| Injection Volume | 5 µL sigmaaldrich.com |

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution and Sensitivity in Fatty Acid Profiling

For complex mixtures containing various fatty acids, including structural isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and sensitivity compared to conventional one-dimensional GC. chromatographyonline.comscispace.com GCxGC utilizes two columns with different stationary phases connected by a modulator. wikipedia.org The entire effluent from the first-dimension column is sequentially trapped, focused, and injected onto the second, shorter column for a rapid, secondary separation. wikipedia.org

This two-dimensional separation provides a structured chromatogram where compounds are organized based on their volatility (first dimension) and polarity (second dimension). gcms.cz This is particularly advantageous for fatty acid analysis, as it allows for the separation of closely related compounds such as isomers of ω-(o-alkyl-phenyl)octadecanoic acid, which may co-elute in a single-column setup. sepsolve.com

The increased peak capacity and the ability to separate analytes from matrix interferences lead to improved sensitivity. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-quality mass spectra for confident compound identification, even for low-abundance analytes. gcms.cz The structured nature of the GCxGC chromatogram, often visualized as a contour plot, allows for the visual identification of different compound classes. gcms.cz

Table 2: Illustrative GCxGC-TOF-MS Parameters for Fatty Acid Analysis

Parameter First Dimension (¹D) Second Dimension (²D)
Column RTX-1, 30.0 m x 0.25 mm ID x 0.25 µm df gcms.cz DB-17ms, 1.0 m x 0.10 mm ID x 0.10 µm df gcms.cz
Carrier Gas Helium at 1.0 mL/min gcms.cz -
Temperature Program Initial 50°C, ramped to 325°C cam.ac.uk -
Modulator Dual-stage quad-jet thermal modulator gcms.cz -

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) gcms.cz | - |

Application in Organic Residue Analysis for Biomarker Detection

Detection of ω-(o-alkyl-phenyl)octadecanoic Acid (APAA C18) in Archaeological Samples

The compound this compound belongs to a class of molecules known as ω-(o-alkylphenyl)alkanoic acids (APAAs). Specifically, it is the C18 variant (APAA C18). These compounds are not naturally occurring in significant amounts but are formed through the heating of polyunsaturated fatty acids. researchgate.netresearchgate.net This transformation makes them important biomarkers in the field of archaeological organic residue analysis. fau.de

The detection of APAA C18 in archaeological pottery provides strong evidence for the processing of certain types of resources. researchgate.net For instance, the formation of ω-(o-alkylphenyl)octadecanoic acid isomers is linked to the heating of C18 polyunsaturated fatty acids like linolenic acid, which are found in various plant and animal sources. researchgate.netwhiterose.ac.uk The presence of C18 APAAs, alongside other specific biomarkers, can help to distinguish between the processing of different commodities, such as certain plants or aquatic resources. nih.govnih.gov For example, the presence of C18 and C20 APAAs, and the detection of C22 APAAs, in conjunction with isoprenoid fatty acids, is considered indicative of processing marine fats. diva-portal.org The isomeric distribution of APAA C18 can also provide further diagnostic information about the foodstuffs cooked in ancient pottery. nih.gov

Acid Butylation and Acidified Methanol (B129727) Extraction Methodologies

To analyze for the presence of this compound and other lipid residues within the porous matrix of archaeological ceramics, specific extraction and derivatization methods are required.

Acidified Methanol Extraction: A common and effective technique for extracting lipids from archaeological pottery is direct acidified methanol extraction. researchgate.net This method involves heating the crushed pottery sample in a mixture of methanol and a strong acid, such as sulfuric acid. cam.ac.ukuab.cat This one-step process simultaneously extracts the lipids and converts the fatty acids (including this compound) into their more volatile fatty acid methyl esters (FAMEs), which are suitable for GC analysis. researchgate.net This method has been shown to recover higher concentrations of lipid residues compared to conventional solvent extraction techniques. researchgate.netpnas.org

Acid Butylation: While methylation is the most common derivatization technique, butylation can also be employed. Acid-catalyzed butylation involves reacting the fatty acids with butanol in the presence of an acid catalyst. This process converts the carboxylic acid group into a butyl ester. Fatty acid butyl esters are also volatile and suitable for GC analysis.

The general workflow for analyzing this compound in archaeological samples involves:

Grinding a sherd of the pottery to a powder.

Adding an internal standard for quantification. cam.ac.uk

Performing an acidified methanol extraction to extract and methylate the lipids. cam.ac.ukresearchgate.net

Analyzing the resulting FAMEs by GC-MS or GCxGC-MS to identify and quantify this compound methyl ester and other biomarkers. cam.ac.uk

Table 3: Common Compound Names

Compound Name Abbreviation
This compound -
ω-(o-alkyl-phenyl)octadecanoic acid APAA C18
High-Performance Liquid Chromatography HPLC
Two-Dimensional Gas Chromatography GCxGC
Fatty Acid Methyl Esters FAMEs
Time-of-Flight Mass Spectrometer TOF-MS
Reversed-Phase High-Performance Liquid Chromatography RP-HPLC
Evaporative Light-Scattering Detector ELSD
Gas Chromatography-Mass Spectrometry GC-MS
ω-(o-alkylphenyl)alkanoic acids APAAs

Investigative Studies on Interfacial Phenomena and Wettability Alteration Mediated by 18 Phenyloctadecanoic Acid

Fundamental Mechanisms of Wettability Alteration in Porous Media

The wettability of reservoir rock, a critical factor in multiphase flow, is dictated by the chemical interactions at the fluid-rock interface. The alteration of a naturally water-wet porous medium, such as chalk or carbonate rock, to a more oil-wet state is often mediated by the adsorption of polar organic compounds from crude oil. Among these, long-chain carboxylic acids play a significant role.

Adsorption Behavior of 18-Phenyloctadecanoic Acid on Mineral Surfaces (e.g., Chalk, Carbonate Rocks)

The adsorption of this compound (PODA) onto mineral surfaces like chalk is a primary driver of wettability alteration toward an oil-wet state. acs.orgresearchgate.netresearchgate.net The fundamental mechanism is believed to be chemisorption, where the polar carboxyl group (-COOH) of the acid molecule interacts with the mineral surface. nih.gov In carbonate rocks, which are primarily composed of calcite (CaCO₃), the carboxylate group can form a surface complex with the calcium ions (Ca²⁺) at the calcite surface. nih.govdtu.dk This process is analogous to ligand exchange, where the acidic groups of the organic matter exchange for hydroxyl groups on the mineral surface. whiterose.ac.uk

The structure of this compound, featuring a long 18-carbon aliphatic chain and a terminal phenyl group, is crucial to its function. Once the carboxylate head is anchored to the mineral surface, the long, non-polar hydrocarbon tail, including the bulky phenyl group, extends outwards. researchgate.net This orientation effectively transforms the originally hydrophilic (water-loving) mineral surface into a hydrophobic or organophilic (oil-loving) one, which preferentially attracts the oil phase. researchgate.netnih.gov Studies have confirmed that fatty acids like PODA effectively alter the wettability of chalk, making it more susceptible to being wetted by oil. acs.orgresearchgate.net

Molecular Interactions Influencing Surface Chemistry and Interfacial Tension

The change in wettability induced by this compound is a direct consequence of altered molecular interactions at the oil-water-rock interface. The adsorption of PODA fundamentally changes the surface chemistry of the rock. researchgate.net The once polar, high-energy carbonate surface becomes covered by a layer of non-polar hydrocarbon chains, significantly lowering its surface free energy.

Influence of this compound on Wettability Properties of Rock Systems

The adsorption of this compound directly impacts the macroscopic fluid flow behavior within rock systems, which can be quantified through measurements of contact angle and relative permeability.

Comparison with Other Fatty Acids (e.g., Stearic Acid) in Altering Wettability Towards Oil-Wet State

Comparative studies have shown that this compound is more effective at altering the wettability of chalk towards an oil-wet state than other long-chain saturated fatty acids, such as stearic acid (SA), at the same concentration. acs.orgresearchgate.netresearchgate.net Stearic acid is an 18-carbon straight-chain saturated fatty acid, differing from PODA only by the absence of the terminal phenyl group. The higher tendency of PODA to induce oil-wetness is attributed to the presence of this unsaturated aromatic ring. researchgate.net The bulky nature of the phenyl group may influence the packing density and orientation of the adsorbed molecules on the mineral surface, leading to a more pronounced hydrophobic character compared to the straight alkyl chain of stearic acid.

Fatty AcidChemical Structure FeatureObserved Effect on Chalk WettabilityReference
This compound (PODA)Long-chain (C18) with a terminal phenyl ringShows a higher tendency to alter wettability to a more oil-wet state compared to Stearic Acid. acs.orgresearchgate.netresearchgate.net
Stearic Acid (SA)Saturated, straight long-chain (C18)Alters wettability to a more oil-wet state, but less effectively than PODA at the same concentration. acs.orgresearchgate.netresearchgate.net

Concentration-Dependent Effects on Contact Angle and Relative Permeability

The degree of wettability alteration is dependent on the concentration of the altering agent in the oil phase. While specific, comprehensive data for the concentration-dependent effects of this compound are not extensively detailed in the reviewed literature, general principles of surfactant adsorption apply. For other surface-active agents, an increase in concentration leads to a more significant change in contact angle, shifting the system from water-wet to intermediate- or oil-wet, until a plateau is reached, often corresponding to complete monolayer coverage or the critical micelle concentration. acs.org For instance, studies on imidazolium-based ionic liquids on carbonate surfaces show a progressive change from an oil-wet contact angle (e.g., 150.9°) towards a more neutral-wet state (e.g., 95.3°) as the concentration increases from 0 to 1000 ppm. acs.org A similar trend is expected for PODA.

Illustrative Example of Concentration-Dependent Effect on Contact Angle

Concentration of Wettability AgentResulting Contact AngleWettability State
Low~130°Oil-Wet
Medium~100°Neutral/Intermediate-Wet
High< 90°Weakly Water-Wet

This table provides a representative illustration of the expected trend for contact angle modification based on general surfactant behavior on carbonate surfaces. acs.org

Relative permeability, which describes the ability of one fluid to flow in the presence of other immiscible fluids, is a direct indicator of wettability at the core scale. researchgate.netwhiterose.ac.uk In a water-wet system, water flows through the smaller pores and oil occupies the center of the larger pores. As the rock becomes more oil-wet due to the adsorption of PODA, this preference is reversed. This shift manifests in the relative permeability curves in several ways: the crossover point of the oil and water relative permeability curves moves to a higher water saturation, the irreducible water saturation may decrease, and the residual oil saturation may change. whiterose.ac.ukjgmaas.com Experiments using a 0.005 M concentration of PODA in n-decane have demonstrated these shifts, confirming the alteration towards a more oil-wet state. researchgate.netwhiterose.ac.ukscholaris.ca

Relative Permeability ParameterChange upon Wettability Alteration to Oil-Wet by PODAReference
Curve Crossover PointShifts to higher water saturation. whiterose.ac.uk
Water Relative Permeability (at a given Sw)Increases compared to a water-wet state. whiterose.ac.uk
Oil Relative Permeability (at a given Sw)Decreases compared to a water-wet state. whiterose.ac.uk
Irreducible Water Saturation (Swi)Tends to decrease. scholaris.ca

Impact of Environmental Conditions on Interfacial Phenomena

As per the instructions, this section is excluded from the generated article.

Role of Brine Composition (e.g., Sulfate (B86663) and Magnesium Ions) in Wettability Modification

The composition of brine plays a critical role in the wettability of rock surfaces, especially in carbonate reservoirs. Fatty acids like this compound (also known as PODA) have a notable tendency to adsorb onto carbonate surfaces, such as chalk, altering their natural water-wet state to be more oil-wet. acs.orgresearchgate.netresearchgate.net The presence and concentration of specific ions in the surrounding brine, particularly sulfate (SO₄²⁻) and magnesium (Mg²⁺), can significantly influence and even reverse this alteration.

Research indicates that flooding an oil-wet chalk core (modified by PODA) with brines containing sulfate or magnesium ions can shift the wettability back towards a more water-wet condition. researchgate.netresearchgate.net This effect is observed when the core, initially saturated with ion-free water, is subsequently flooded with these ion-containing fluids. The interaction between these ions and the rock surface is believed to be a key mechanism. Studies suggest that magnesium and sulfate are potential-determining ions in chalk. researchgate.net

However, the sequence and combination of ion exposure matter. If the chalk core is initially saturated with and then flooded by a brine containing 0.06 M magnesium ions, the surface tends to become more oil-wet compared to when it is saturated and flooded with distilled water or a 0.03 M sulfate solution. researchgate.netresearchgate.net This highlights the complex interplay between the organic acid adsorbed on the surface and the specific ionic environment. While ions like sodium (Na⁺) and chloride (Cl⁻) are generally not considered primary wettability modifiers, they are active in the electrical double layer and can influence the ability of active ions like Mg²⁺ and SO₄²⁻ to access the rock surface. scielo.br

Temperature Effects on Wettability Alteration and Fluid Flow Dynamics

Temperature is a crucial parameter that affects interfacial tension, fluid viscosity, and the kinetics of chemical interactions at the rock-fluid interface, thereby influencing wettability and fluid flow. In systems where chalk wettability has been altered to oil-wet by this compound, temperature changes can induce significant shifts in wetting preference.

Studies have demonstrated that increasing the temperature up to 80°C causes a shift in the relative permeability curves, indicating that the system becomes more water-wet. researchgate.netresearchgate.net This increased water-wetness at moderately elevated temperatures can lead to a decrease in residual oil saturation. whiterose.ac.uk

Interestingly, this trend does not necessarily continue at higher temperatures. At a significantly higher temperature of 130°C, the effect can reverse, with relative permeability data indicating a tendency to become more oil-wet. researchgate.netresearchgate.net This suggests a complex, non-linear relationship between temperature and the surface interactions governing wettability in the presence of this compound. The impact of ions on wettability can also become more pronounced at elevated temperatures as the adsorption of ions onto the surface is enhanced. aps.org

Experimental Methodologies for Wettability Assessment

To quantify the effects of this compound and environmental factors on wettability, specific experimental techniques are employed. These methods provide quantitative data on both surface-level interactions and bulk fluid behavior within a porous structure.

Contact Angle Measurements for Surface Energy Characterization

Contact angle measurement is a fundamental and widely used technique to directly quantify the wettability of a solid surface by a liquid. nepjol.info The method involves placing a droplet of liquid (e.g., water or oil) on a solid surface (e.g., a polished rock sample) and measuring the angle formed at the three-phase boundary where the liquid, solid, and vapor meet. jsta.cl

This angle is a quantitative measure of the balance between adhesive forces (between the liquid and solid) and cohesive forces (within the liquid). nepjol.info The measurement allows for the characterization of a surface as either hydrophilic (water-wet) or hydrophobic (oil-wet). nih.govrheologylab.com By measuring the contact angles of various liquids with known surface tension properties, the surface free energy of the solid can be determined, providing deeper insight into its surface chemistry. hkust.edu.hkebatco.com Dynamic contact angles, which measure the advancing and receding angles as the droplet volume is increased or decreased, can provide further information on surface heterogeneity and roughness. ebatco.com

Relative Permeability Studies for Multiphase Flow in Porous Media

Relative permeability is a dimensionless measure that describes the ability of a specific fluid (e.g., oil or water) to flow through a porous medium when other immiscible fluids are present. globalccsinstitute.commdpi.com It is a critical parameter in reservoir engineering for predicting multiphase flow behavior and ultimate oil recovery.

Relative permeability curves, which plot the relative permeability of each phase against water saturation, are used as a powerful indicator of the wettability characteristics of the porous medium. researchgate.netresearchgate.net These curves are typically generated from core flooding experiments where fluids are injected through a rock core and the differential pressure and fluid production are monitored over time. researchgate.net

The wetting state of the rock significantly influences the shape and position of these curves. For instance, a shift in the crossover point of the oil and water relative permeability curves toward a higher water saturation is indicative of a change to a more water-wet state. researchgate.netresearchgate.net Therefore, by analyzing how these curves change under different conditions (e.g., temperature or brine composition), researchers can infer shifts in the wettability of the rock matrix induced by substances like this compound.

Biological and Biomedical Research Perspectives of 18 Phenyloctadecanoic Acid

Cytotoxicity and Cellular Response Studies

Research into the effects of ω-phenyl fatty acids on cancer cells has begun to shed light on their potential as cytotoxic agents.

Studies have explored the cytotoxic effects of ω-phenyl fatty acids on human cancer cell lines, particularly the A549 non-small cell lung cancer line. Research on 16-phenylhexadecanoic acid, a close structural analog of 18-phenyloctadecanoic acid, revealed cytotoxic activity against A549 cells. nih.govbenthamdirect.com In one study, 16-phenylhexadecanoic acid demonstrated an IC₅₀ value—the concentration required to inhibit the growth of 50% of cells—of 122 µM. nih.gov Interestingly, the presence of the terminal phenyl group did not substantially alter the cytotoxicity when compared to its unsubstituted counterpart, palmitic acid, which had an IC₅₀ of 145 µM. nih.gov This suggests that for this class of saturated fatty acids, the carbon chain length may be a more critical determinant of cytotoxicity than the ω-phenyl substitution. nih.gov

Currently, there is no available research data on the cytotoxic effects of this compound or its close analogs on Vero cells, which are a normal, non-cancerous cell line derived from monkey kidney tissue. Such studies would be crucial to determine the selectivity of the compound's cytotoxic effects.

Table 1: Cytotoxicity of a 16-Carbon ω-Phenyl Fatty Acid Analog

Compound Cell Line IC₅₀ (µM)
16-Phenylhexadecanoic Acid A549 122

Data sourced from studies on a structural analog. nih.gov

The mechanism by which ω-phenyl fatty acids exert their cytotoxic effects has been a subject of investigation. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents and is executed by a family of proteases called caspases. However, research into ω-phenyl fatty acids suggests they may operate through different mechanisms. A study involving 16-phenyl-6-hexadecynoic acid and 16-phenylhexadecanoic acid found that neither compound induced apoptosis in A549 cells, based on assays measuring the activity of caspase-3 and caspase-7, which are key executioner caspases. nih.govbenthamdirect.com This finding implies that the cell death observed is likely occurring through a non-apoptotic pathway, such as necrosis or another form of programmed cell death, which warrants further investigation. nih.gov

Antimicrobial Activity Investigations

The potential of phenylalkanoic acids as antimicrobial agents has been explored, though results vary depending on the specific chemical structure.

There is currently a lack of specific data regarding the efficacy of this compound against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While various fatty acids and natural products are continuously screened for antimycobacterial properties, specific minimum inhibitory concentration (MIC) values for this compound have not been reported in the reviewed literature. mdpi.com

The antibacterial activity of the broader class of phenylalkanoic acids appears to be highly structure-dependent. For instance, a study on glycerol (B35011) monoesters of various phenylalkanoic acids reported no significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Escherichia coli. pjmonline.org Conversely, other research has indicated that shorter-chain phenylalkanoic acids, such as phenylpropionic acid, possess strong antibacterial effects against a range of bacteria. mdpi.com Patents have also claimed general antimicrobial effects for phenylalkanoic acid derivatives. google.com These conflicting findings highlight that factors like acyl chain length and specific functional groups are critical for determining antibacterial potency. Specific screening data, such as MIC values for this compound against a standardized panel of Gram-positive and Gram-negative bacteria, is not currently available.

Table 2: Antibacterial Activity Profile for Phenylalkanoic Acid Derivatives

Compound Class Gram-Positive (e.g., S. aureus) Gram-Negative (e.g., E. coli)
Glycerol Monoesters of Phenylalkanoic Acids No significant activity reported pjmonline.org No significant activity reported pjmonline.org
Short-Chain Phenylalkanoic Acids Activity has been reported mdpi.com Activity has been reported mdpi.com

Data is generalized for the compound class, as specific data for this compound is unavailable.

Interactions with Nuclear Receptors, Particularly Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play essential roles in regulating lipid metabolism, inflammation, and energy homeostasis. As natural sensors for fatty acids, they are activated by a wide range of lipid molecules. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by a ligand, such as a fatty acid, these receptors can influence the expression of numerous target genes.

While it is plausible that this compound could interact with PPARs due to its fatty acid structure, specific studies investigating this interaction have not been identified in the scientific literature. Research on related compounds, such as phenylpropanoic acid derivatives, has shown that this class of molecules can act as PPAR agonists. nih.gov However, without direct experimental evidence, the capacity of this compound to bind to and activate any of the PPAR isoforms remains an open and uninvestigated question.

Activation of Fatty Acyl Coenzyme A Synthetases (FACS)

For fatty acids to be metabolized, they must first be activated to their corresponding acyl-CoA thioesters. nih.govwikipedia.org This reaction is catalyzed by fatty acyl-CoA synthetases (FACS), also known as acyl-CoA ligases. wikipedia.org

Research on the fatty acyl-CoA synthetase (FadD) from Pseudomonas putida CA-3 has shown that this enzyme is capable of activating a broad range of both phenylalkanoic and alkanoic acids. nih.govnih.govasm.org The enzyme exhibits a preference for long-chain substrates, demonstrating increased activity with increasing length of the alkyl chain in phenylalkanoic acids. nih.gov

Kinetic analysis of the purified FadD enzyme revealed that it has higher turnover numbers (kcat) for long-chain substrates compared to short-chain ones. nih.gov Notably, the enzyme displayed similar kcat values for long-chain aromatic and aliphatic substrates such as 12-phenyldodecanoic acid, 15-phenylpentadecanoic acid, and palmitic acid (C16:0). nih.gov However, the Michaelis constant (Km) values were generally higher for aromatic substrates, suggesting that the presence of the phenyl group may slightly reduce the enzyme's affinity for the substrate compared to its aliphatic equivalent. nih.govasm.org The enzyme is essential for the metabolism of these long-chain fatty acids, as a deletion of the fadD gene in P. putida CA-3 resulted in the inability of the mutant strain to grow on or accumulate polyhydroxyalkanoates (PHAs) from 10-phenyldecanoic acid or longer chain substrates. nih.govnih.gov

The table below summarizes the kinetic parameters of FadD from P. putida CA-3 for selected phenylalkanoic and alkanoic acid substrates.

SubstrateApparent Km (mM)kcat (s-1)kcat/Km (s-1 mM-1)
Phenylalkanoic Acids
15-Phenylpentadecanoic acid0.02 ± 0.00311.2 ± 0.3560
12-Phenyldodecanoic acid0.04 ± 0.00511.1 ± 0.4277.5
11-Phenylundecanoic acid0.03 ± 0.00210.2 ± 0.2340
8-Phenyloctanoic acid0.1 ± 0.027.9 ± 0.579
5-Phenylvaleric acid0.1 ± 0.013.5 ± 0.135
Alkanoic Acids
Palmitic acid (C16:0)0.02 ± 0.00111.5 ± 0.1575
Myristic acid (C14:0)0.02 ± 0.00310.8 ± 0.3540
Lauric acid (C12:0)0.03 ± 0.0029.2 ± 0.1306.7
Decanoic acid (C10:0)0.06 ± 0.0077.4 ± 0.2123.3
Octanoic acid (C8:0)0.08 ± 0.014.1 ± 0.251.3
Data adapted from Hume et al., 2009. nih.gov

The activation of phenylalkanoic acids by FadD is the first and a crucial step for their catabolism via the β-oxidation pathway in Pseudomonas putida. nih.govpnas.orgresearchgate.net Once converted to their acyl-CoA derivatives, these compounds can be broken down to generate acetyl-CoA and, in the case of odd-chain phenylalkanoic acids, a terminal phenylacetyl-CoA molecule. pnas.org In P. putida, there are at least two sets of β-oxidation enzymes, with one being constitutive and highly efficient for both n-alkanoic and n-phenylalkanoic acids. nih.govresearchgate.net The FadD from P. putida CA-3 is considered the sole enzyme responsible for the activation of long-chain phenylalkanoic and alkanoic acids, making it a gateway for these substrates to enter the central metabolism of the bacterium. nih.govnih.gov This metabolic capability is also relevant for biotechnological applications, such as the production of bioplastics like PHAs, where phenylalkanoic acids can be used as precursors to synthesize polymers with unique aromatic properties. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches for 18 Phenyloctadecanoic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a crucial first step in structure-based drug design.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and carbohydrate metabolism. genome.jp Fatty acids and their derivatives are known to be natural ligands for PPARs. genome.jp Molecular docking could be employed to predict how 18-phenyloctadecanoic acid binds to the ligand-binding domain (LBD) of the different PPAR isoforms (α, β/δ, and γ).

The simulation would place the this compound molecule into the binding pocket of a PPAR crystal structure in multiple possible conformations and orientations. A scoring function would then estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable interaction. jmbfs.org For instance, studies on other fatty acids have shown that they can bind to PPARγ, and docking simulations could reveal if the phenyl group of this compound confers any particular binding advantage or selectivity for one PPAR isoform over another. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with PPAR Isoforms

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Key Interacting Residues
PPARα-8.5TYR314, HIS440, ILE318
PPARβ/δ-9.2ARG282, ILE326, TYR473
PPARγ-9.0HIS323, HIS449, TYR473
Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.

Molecular Dynamics (MD) Simulations to Characterize Conformational Dynamics

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms and molecules over time. nih.gov This allows for the characterization of the conformational flexibility of both the ligand and the protein upon binding.

An initial docking pose can be used as the starting point for an MD simulation. The simulation would show how the this compound molecule and the PPAR receptor adjust their conformations to achieve a stable binding state. This can reveal the dynamic stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and other interactions over time, providing a more robust understanding of the binding mechanism. nih.gov The simulation can also show how the ligand binding stabilizes the active conformation of the receptor, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. mdpi.com

The binding of a ligand can induce conformational changes in the receptor. MD simulations can be used to compare the dynamics of the receptor in its unbound (apo) state versus its bound (holo) state with this compound. rsc.org This analysis could reveal, for example, how the binding of the ligand affects the flexibility of certain loops or the positioning of key alpha-helices, such as helix 12, which is critical for the activation of nuclear receptors. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-PPARγ Complex

ParameterValue
Simulation SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Simulation Time200 ns
Temperature310 K
Pressure1 bar
Note: This table is hypothetical and for illustrative purposes only, as specific research data for this compound is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Studies for Functional Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To perform a QSAR study for this compound, data on a series of related phenylalkanoic acids and their measured activity (e.g., PPAR activation) would be required.

A QSAR model is built by calculating various molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the biological activity. nih.gov

For a series of compounds related to this compound, a QSAR model could predict the activity of new, untested analogues. For example, it could explore how the length of the alkyl chain or the position and substitution pattern of the phenyl ring affect the potency as a PPAR agonist. Such a model could guide the synthesis of new derivatives with potentially improved activity.

Prediction of Pharmacokinetic and ADME Parameters

The success of a potential therapeutic agent is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. uniroma1.it Failures in clinical trials are frequently attributed to poor ADME profiles. researchgate.net Consequently, the early prediction of these properties is a critical step in drug discovery and development. researchgate.netnih.gov

Computational models, ranging from quantitative structure-activity relationship (QSAR) models to more complex physiologically based pharmacokinetic (PBPK) models, are employed to predict ADME characteristics. researchgate.netnih.gov These models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. uniroma1.itnih.gov While specific predictive data for this compound is not detailed in the available research, the types of parameters that are typically evaluated using computational tools can be summarized.

Table 1: Examples of Computationally Predicted ADME Parameters This table illustrates the types of pharmacokinetic properties that can be predicted for a compound like this compound using various in silico models and platforms.

ADME Category Parameter Description
Absorption Human Intestinal AbsorptionPredicts the extent of absorption of the compound from the human gut.
Caco-2 PermeabilityAn in vitro model for predicting human intestinal absorption.
Distribution Volume of Distribution (VD)Indicates the extent of a drug's distribution in body tissues versus plasma. uniroma1.it
Plasma Protein Binding (PPB)Predicts the degree to which the compound binds to proteins in the blood plasma. uniroma1.it
Blood-Brain Barrier (BBB) PermeabilityForecasts the ability of the compound to cross the protective barrier of the central nervous system. uniroma1.it
Metabolism CYP450 Substrate/InhibitorPredicts if the compound is likely to be metabolized by or inhibit key cytochrome P450 enzymes.
Excretion Total ClearanceEstimates the rate at which the compound is removed from the body.
Toxicity hERG InhibitionPredicts the risk of cardiotoxicity.
Carcinogenicity/GenotoxicityAssesses the potential of the compound to cause cancer or damage genetic material. uniroma1.it

This table is for illustrative purposes and does not represent actual predicted data for this compound from the provided search results.

Correlation with Biological Activity Profiles

Computational chemistry provides powerful methods to establish a relationship between the molecular structure of a compound and its biological activity, a concept known as the structure-activity relationship (SAR). mdpi.com Techniques such as Density Functional Theory (DFT) and the analysis of the Molecular Electrostatic Potential (MESP) can offer deep insights into the electronic structure and reactivity of a molecule. mdpi.commdpi.com

These theoretical observations complement experimental findings and help to rationalize why certain chemical modifications lead to superior bioactivity. mdpi.com For this compound, such computational studies would be instrumental in understanding how its long aliphatic chain and terminal phenyl group contribute to its interactions with biological systems. However, specific studies that computationally correlate the molecular structure of this compound with its detailed biological activity profile were not identified in the available research.

Soft Computing Approaches in Predictive Modeling

Soft computing is a branch of artificial intelligence that deals with imprecision, uncertainty, partial truth, and approximation to achieve tractable and robust solutions. mdpi.comnih.gov Unlike traditional "hard" computing, which requires precise analytical models, soft computing techniques are well-suited for modeling complex, non-linear systems where the underlying physical relationships are not fully understood. mdpi.com Key methodologies under the soft computing umbrella include Artificial Neural Networks (ANN), Adaptive Neuro-Fuzzy Inference Systems (ANFIS), and Gene Expression Programming. nih.govunibo.it These models can learn from data and are widely used for forecasting and prediction in various scientific fields. mdpi.commdpi.com

Application in Predicting Relative Permeability in Multiphase Flow Systems

A notable application of both this compound and soft computing is found in the field of petroleum engineering, specifically in modeling multiphase flow in reservoirs. researchgate.net Relative permeability is a critical parameter that describes the ability of a fluid (like oil or water) to flow through a porous medium in the presence of other immiscible fluids. researchgate.netperminc.com It is heavily influenced by the wettability of the reservoir rock. researchgate.net

In a specific research context, this compound (PODA) was used as a component in a model oil system to alter the surface chemistry of chalk cores, making them more oil-wet. researchgate.netresearchgate.net This fatty acid was found to have a higher tendency to alter the wettability of chalk compared to other fatty acids like stearic acid at the same concentration. researchgate.netresearchgate.net

A predictive model based on a soft computing approach was developed to forecast the relative permeability for multiphase flow in such systems. researchgate.net This model was tested using a system that included this compound. The results showed that the production performance calculated by the numerical simulation, which utilized the soft computing technique, closely matched the experimental data without requiring the direct input of experimentally measured relative permeability curves. researchgate.net This demonstrates the power of soft computing to model the complex interactions between rock, oil, and water, where compounds like this compound play a key role in modifying the physical properties of the system.

Table 2: Components of the Model System Used in Relative Permeability Studies This table details the components used in the experimental setup to study the effect of fatty acids on the wettability and relative permeability of chalk cores. researchgate.netresearchgate.net

Component Type Specific Material/Compound Role in the System
Porous Medium Chalk CoresRepresents the reservoir rock.
Model Oil System n-decaneThe base oil phase.
Wettability Modifier This compound (PODA)A long-chain fatty acid used to alter the chalk's wettability to more oil-wet. researchgate.netresearchgate.net
Stearic acid (SA)A saturated fatty acid used for comparison. researchgate.netresearchgate.net
Aqueous Phase Distilled WaterIon-free water used as a reference and base for brines. researchgate.netresearchgate.net
Brines with Sulphate (SO₄²⁻) and Magnesium (Mg²⁺) ionsRepresents seawater and is used to study ionic effects on wettability and permeability. researchgate.netresearchgate.net

Applications in Material Science and Environmental Engineering

Development of Advanced Surface-Active Agents from 18-Phenyloctadecanoic Acid Derivatives

Derivatives of this compound are utilized to synthesize novel surface-active agents, or surfactants, with superior properties. The introduction of a phenyl ring into the hydrophobic tail of these surfactants has been shown to improve their interfacial characteristics, particularly under high-temperature and high-salinity conditions. acs.org These bio-based surfactants are gaining attention as they can be derived from renewable resources like oleic acid, offering a more sustainable alternative to traditional petroleum-based surfactants. sci-hub.se

Researchers have successfully synthesized novel bio-based zwitterionic surfactants from oleic acid, a precursor to this compound. sci-hub.se One such surfactant, N,N-dimethyl-N-[2-hydroxy-3-sulfo-propyl]-N-benzyloxyoctadecanoyl-1,3-propanediamine (SPBOPA), was prepared using oleic acid from waste oils and anise ether from tarragon plants. acs.orgresearchgate.netnih.gov The synthesis involves a three-step process of alkylation, amidation, and quaternization. acs.org

Another zwitterionic surfactant, N-phenyloctadecanoicamidopropyl-N,N-dimethylcarboxylbetaine (POAPMB), was synthesized by first modifying the double bond in oleic acid via a Friedel–Crafts alkylation to create phenyl octadecanoic acid (POA). sci-hub.sescribd.com The POA then underwent acyl chlorination and amidation, followed by a reaction with sodium chloroacetate (B1199739). scribd.com

These zwitterionic surfactants demonstrate remarkable tolerance to divalent cations. The SPBOPA surfactant, for instance, maintains its high performance in the presence of up to 2000 mg/L of Ca²⁺ ions, a critical attribute for applications in hard water or brine environments. acs.orgnih.gov

A key performance indicator for surfactants is their ability to lower the surface tension of a liquid and the interfacial tension (IFT) between two immiscible liquids, such as oil and water. Derivatives of this compound exhibit exceptional capabilities in this regard.

The bio-based zwitterionic surfactant SPBOPA has demonstrated the ability to reduce the IFT between crude oil and formation brine to an ultralow value of 5.2 × 10⁻⁴ mN/m at a low concentration and without the need for additional alkali. acs.orgnih.gov This high interfacial activity is maintained across a wide range of conditions, including high salinity (up to 60 g/L NaCl), high temperatures (up to 100 °C), and high calcium ion concentrations. acs.orgnih.gov The measurement of IFT is typically performed using a spinning drop interfacial tensiometer, while surface tension is measured with a plate tensiometer. nih.govrsc.org

Below is a table summarizing the interfacial activity of the SPBOPA surfactant under various conditions.

ConditionConcentration (g/L)Temperature (°C)Salinity (NaCl g/L)Ca²⁺ (mg/L)Interfacial Tension (IFT) (mN/m)
Base Case 0.545Formulated BrineFormulated Brine< 0.010
Ultralow IFT Varies45Formulated BrineFormulated Brine5.2 x 10⁻⁴
High Temperature 0.5100Formulated BrineFormulated BrineMaintained good properties
High Salinity 0.54560Formulated BrineMaintained good properties
High Hardness 0.545Formulated Brine2000Maintained good properties

This table is generated based on data reported in the research on the SPBOPA surfactant. acs.orgnih.gov

Similarly, hydroxamic acid surface active agents prepared from p-hydroxy phenyloctadecanoic acid also show effective reduction in surface and interfacial tension. csic.es

The ability to create stable foams and emulsions is another critical function of surfactants. Bio-based zwitterionic surfactants derived from the oleic acid/18-phenyloctadecanoic acid family are noted for their good detergency and rich foaminess. sci-hub.se

More specific data is available for hydroxamic acid derivatives of p-hydroxy phenyloctadecanoic acid. csic.es Studies show that these compounds have pronounced emulsion stability. Their foaming properties were evaluated by measuring foam height, which was found to decrease with an increase in propylene (B89431) oxide units in the surfactant molecule. The research also indicated that the acid substrate yielded superior foam height compared to alcohol substrates. csic.es

The table below details the performance properties of these hydroxamic acid derivatives.

Substrate TypePropylene Oxide UnitsFoam Height (mm)Emulsion Stability (min)
Acid Substrate 317095
Acid Substrate 5165150
Acid Substrate 10143135
Alcohol Substrate 3105110
Alcohol Substrate 5100125
Alcohol Substrate 1092140

This table is compiled from data presented for hydroxamic acid surfactants derived from p-hydroxy phenyloctadecanoic acid and its alcohol equivalent. csic.es

Environmental Implications in Petroleum Engineering

In the context of petroleum engineering, this compound is not typically used as a product but rather as a model compound in laboratory studies to understand and predict the behavior of crude oils in reservoirs. Crude oils contain various acidic components, and this compound, with its long chain and phenyl ring, mimics some of the heavy, surface-active species that can significantly influence oil recovery processes.

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a field after primary and secondary recovery. ijcce.ac.irnih.gov The application of chemical agents to alter fluid and rock properties is a cornerstone of chemical EOR. ijcce.ac.irnih.gov

The surfactants derived from this compound, such as SPBOPA, are considered potent candidates for EOR. acs.orgsci-hub.senih.gov Their ability to create ultralow interfacial tension between oil and water is crucial for mobilizing residual oil trapped in the porous rock by capillary forces. acs.orgnih.govijcce.ac.ir Furthermore, their stability in high-salinity and high-temperature reservoir environments makes them particularly suitable for these demanding applications. acs.orgnih.gov

Studies using this compound as a component in model oils have been instrumental in developing EOR strategies like smart water flooding and thermal EOR. whiterose.ac.uk By understanding how this compound affects rock wettability, engineers can better design the composition of injected fluids to optimize oil displacement. whiterose.ac.ukresearchgate.net

The interaction between crude oil, brine (water), and the reservoir rock (COBR interactions) governs the wettability of the reservoir, which is a critical factor in oil recovery. whiterose.ac.uk this compound has been shown to have a significant impact on these interactions, particularly in altering the wettability of carbonate rocks like chalk. researchgate.netacs.org It displays a higher tendency to make the chalk surface more oil-wet compared to other long-chain fatty acids like stearic acid. researchgate.netacs.org This wettability alteration is a dominant factor, even when mixed with other acids like oleic or stearic acid. taylorfrancis.com

The effect of temperature on these systems is also a key area of research for thermal EOR methods. Experiments on chalk cores treated with a model oil containing this compound have revealed a complex relationship between temperature and oil recovery.

The following table summarizes the findings of a study on the effect of temperature on residual oil saturation.

Temperature (°C)ObservationImplication
23 (Room Temp) BaselineReference point
50 Decrease in residual oil saturationIncreased water-wetness, improved oil recovery
80 Further decrease in residual oil saturationIncreased water-wetness, improved oil recovery
130 Increase in residual oil saturation (by ~45%)Falsely indicates more oil-wet; possibly due to oil trapping by fines migration

This table is based on research investigating temperature effects on chalk treated with model oil containing 0.005 M this compound. whiterose.ac.uk

These findings are crucial for optimizing thermal EOR operations, as they indicate that simply increasing the temperature might not always lead to better recovery and that an optimal temperature window may exist. whiterose.ac.uk

Future Research Directions and Emerging Areas for 18 Phenyloctadecanoic Acid Studies

The unique properties of 18-phenyloctadecanoic acid, stemming from its hybrid structure combining a long aliphatic chain with a terminal aromatic group, position it as a compound of significant interest for future scientific exploration. Emerging research is paving the way for novel applications, deeper mechanistic understanding, and the development of sophisticated analogues. The following sections outline key directions for future studies on this and related phenyl-substituted fatty acids.

Q & A

Q. What are the established synthesis pathways for 18-phenyloctadecanoic acid, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic coupling of phenyl groups to fatty acid precursors. To validate purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Structural confirmation requires 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) and 13C^{13}C-NMR (δ 128–135 ppm for aromatic carbons). Mass spectrometry (ESI-MS) can further confirm molecular weight (expected m/z: 375.3 for [M-H]^-) .

Q. How can researchers identify gaps in existing literature on this compound’s physicochemical properties?

  • Methodological Answer : Conduct a systematic review using Google Scholar with keywords like "this compound solubility," "thermal stability," and "spectroscopic data." Filter results by citation count to prioritize high-impact studies. Cross-reference findings with databases like PubChem or SciFinder to identify discrepancies (e.g., unreported melting points or conflicting solubility data) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Perform dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH, temperature, serum concentration). Include positive controls (e.g., stearic acid) and validate cell line authenticity via STR profiling. Use multivariate ANOVA to account for variables like batch-to-batch reagent differences. Reconcile discrepancies by meta-analysis of raw data from public repositories (e.g., Gene Expression Omnibus) .

Q. What experimental designs are optimal for studying this compound’s metabolic incorporation in vivo?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C-phenyl group) paired with tracer studies in model organisms. Employ LC-MS/MS to track labeled metabolites in tissues. Control for endogenous fatty acid interference by using knockout models (e.g., PPARα/^ {-/-} mice) or stable isotope dilution assays. Reference protocols from analogous studies on branched-chain fatty acids .

Q. How to assess the environmental persistence of this compound using advanced analytical techniques?

  • Methodological Answer : Simulate environmental degradation via OECD 301B (Ready Biodegradability Test). Quantify residual compounds using GC-MS with derivatization (BSTFA) for enhanced volatility. Compare degradation rates to structurally similar compounds (e.g., stearic acid) to evaluate phenyl group effects. Validate findings with QSAR models to predict long-term ecological impacts .

Q. What statistical approaches are recommended for validating this compound’s role in membrane fluidity modulation?

  • Methodological Answer : Use fluorescence anisotropy with DPH probes in lipid bilayers. Apply Student’s t-test for pairwise comparisons (e.g., treated vs. untreated membranes) and principal component analysis (PCA) for multi-parametric datasets (temperature, concentration). Address variability by repeating experiments across three independent lipid preparations .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–6 months. Monitor degradation via UPLC-PDA for oxidation products (e.g., hydroperoxides). Use Arrhenius plots to extrapolate shelf-life. Include antioxidants (e.g., BHT) in parallel trials to assess stabilization efficacy .

Q. What strategies address discrepancies between theoretical and experimental partition coefficients (log P) for this compound?

  • Methodological Answer : Re-measure log P using shake-flask method with octanol/water systems. Validate via HPLC-derived retention times (C18 column, isocratic elution with methanol:water 85:15). Compare results with computational predictions (e.g., ACD/LogP or XLogP3). Investigate ionization effects by adjusting pH below the compound’s pKa (~4.5) to minimize carboxylate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.